2-Methyl-1-(1-methylpiperidin-4-yl)piperazine

Lipophilicity Drug design Permeability

2-Methyl-1-(1-methylpiperidin-4-yl)piperazine (CAS 1267350-91-3, molecular formula C₁₁H₂₃N₃, MW 197.32 g/mol) is a heterobifunctional building block comprising a 2-methylpiperazine ring directly N-linked to a 1-methylpiperidine moiety. It is catalogued as a research intermediate (Enamine EN300-124149, purity ≥95%) and is utilized in the synthesis of pyrazolo estratriene-based 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors.

Molecular Formula C11H23N3
Molecular Weight 197.326
CAS No. 1267350-91-3
Cat. No. B580943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(1-methylpiperidin-4-yl)piperazine
CAS1267350-91-3
SynonymsPiperazine, 2-Methyl-1-(1-Methyl-4-piperidinyl)
Molecular FormulaC11H23N3
Molecular Weight197.326
Structural Identifiers
SMILESCC1CNCCN1C2CCN(CC2)C
InChIInChI=1S/C11H23N3/c1-10-9-12-5-8-14(10)11-3-6-13(2)7-4-11/h10-12H,3-9H2,1-2H3
InChIKeyIERMEHUJHGXXEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(1-methylpiperidin-4-yl)piperazine (CAS 1267350-91-3): Procurement-Grade Physicochemical and Structural Differentiation Guide


2-Methyl-1-(1-methylpiperidin-4-yl)piperazine (CAS 1267350-91-3, molecular formula C₁₁H₂₃N₃, MW 197.32 g/mol) is a heterobifunctional building block comprising a 2-methylpiperazine ring directly N-linked to a 1-methylpiperidine moiety [1]. It is catalogued as a research intermediate (Enamine EN300-124149, purity ≥95%) and is utilized in the synthesis of pyrazolo estratriene-based 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors . The compound possesses one stereogenic center at the 2-position of the piperazine ring, a feature absent in its closest commercially prevalent analog 1-(1-methylpiperidin-4-yl)piperazine .

Why 1-(1-Methylpiperidin-4-yl)piperazine Cannot Substitute for 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine in Precision Synthesis


Substituting 1-(1-methylpiperidin-4-yl)piperazine (CAS 23995-88-2) or the methylene-spacer isomer 1-[(1-methylpiperidin-4-yl)methyl]piperazine (CAS 496808-04-9) for the target compound introduces three non-trivial alterations: (i) a decrease in lipophilicity (ΔLogP ≈ −0.39 to −0.42) that directly impacts downstream compound permeability and target engagement profiles ; (ii) loss of the stereogenic center at the piperazine 2-position, eliminating the ability to perform enantioselective derivatization [1]; and (iii) altered thermal stability of the piperazine subunit, where C-methylation (2-MPZ motif) confers superior resistance to thermal degradation compared with N-methylation (1-MPZ motif) at 150 °C [2]. These differences make generic interchange scientifically unsound for applications requiring defined physicochemical, stereochemical, or thermal stability profiles.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine


Lipophilicity Advantage: +0.39 LogP Units vs. Des-Methyl Analog Drives Differential Membrane Partitioning

The target compound exhibits a computed LogP of 0.3743, representing a +0.3885 unit increase over the des-methyl comparator 1-(1-methylpiperidin-4-yl)piperazine (LogP = −0.0142) . PubChem XLogP3 corroborates this trend: 0.6 for the target versus 0.2 for the comparator, a +0.4 difference [1][2]. This lipophilicity differential is large enough to alter predicted membrane permeability ranking within a congeneric series, making the target compound the preferred intermediate when downstream candidates require balanced logD profiles.

Lipophilicity Drug design Permeability

Thermal Stability Differentiation: 2-Methylpiperazine Moiety Outperforms 1-Methylpiperazine Under Thermal Stress

Freeman and Rochelle (2011) demonstrated that at 150 °C, 2-methylpiperazine (2-MPZ) degrades more slowly than 1-methylpiperazine (1-MPZ), with the N-methyl substitution (1-MPZ) unexpectedly enhancing degradation more than the C-methyl substitution (2-MPZ) [1]. While both degrade faster than unsubstituted piperazine (PZ), the relative ranking is PZ > 2-MPZ > 1-MPZ for thermal stability. The target compound inherits this stability advantage through its 2-methylpiperazine subunit, making it the preferred building block for high-temperature synthetic steps or applications where thermal robustness is critical.

Thermal stability Process chemistry CO2 capture

Stereochemical Differentiation: One Chiral Center Enables Enantioselective Downstream Synthesis

The target compound contains a stereogenic center at the 2-position of the piperazine ring (C2 carbon bearing the methyl substituent), as confirmed by the 2D structure in PubChem [1]. In contrast, the closest analog 1-(1-methylpiperidin-4-yl)piperazine (CAS 23995-88-2) is achiral, possessing no stereogenic centers [2]. This structural difference is binary and absolute: the target can be resolved into enantiomers for stereoselective alkylation or coupling reactions, whereas the comparator cannot be used to install chirality at the piperazine core.

Stereochemistry Enantioselective synthesis Chiral building block

Connectivity Isomer Differentiation: Direct N-Linkage vs. Methylene Spacer Alters Conformational Flexibility

The target compound features a direct N–C bond between the piperazine N1 and the piperidine C4, yielding a rotatable bond count of 1 (the piperazine–piperidine linkage) . Its structural isomer 1-[(1-methylpiperidin-4-yl)methyl]piperazine (CAS 496808-04-9) inserts a methylene spacer, increasing the rotatable bond count to 2 and altering the spatial relationship between the two heterocycles [1]. Despite sharing the molecular formula C₁₁H₂₃N₃ and MW 197.32, the connectivity difference produces distinct LogP values (target: 0.3743; methylene-spacer: 0.438) and different three-dimensional conformational ensembles, translating to divergent pharmacophoric geometries when elaborated into final compounds.

Structural isomerism Conformational analysis Medicinal chemistry

Boiling Point and Physicochemical Differentiation: Elevated Boiling Point vs. Des-Methyl Analog Signals Stronger Intermolecular Interactions

The target compound has a predicted boiling point of 263.4 ± 0.0 °C at 760 mmHg and a density of 1.0 ± 0.0 g/cm³ (Chemsrc predicted data) . The des-methyl comparator 1-(1-methylpiperidin-4-yl)piperazine boils at 260.3 °C at 760 mmHg with a density of 0.992 g/cm³ . The +3.1 °C boiling point elevation and slightly higher density are consistent with the increased molecular weight (+14.03 g/mol) and enhanced van der Waals interactions conferred by the additional methyl group. The target compound also has a flash point of 108.4 °C , relevant for safe handling and storage classification.

Physicochemical properties Purification Process development

Procurement-Driven Application Scenarios for 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine


Stereoselective Synthesis of Chiral 17β-HSD1 Inhibitor Candidates

The target compound serves as a chiral building block in the preparation of pyrazolo estratriene-based 17β-HSD1 inhibitors . Its single stereogenic center at the piperazine 2-position enables enantioselective alkylation to produce single-enantiomer inhibitor candidates, a capability not offered by the achiral comparator 1-(1-methylpiperidin-4-yl)piperazine . Researchers developing estrogen-dependent disease therapeutics should select this compound when chirality at the piperazine core is required for patent differentiation or target selectivity.

Medicinal Chemistry Programs Requiring Controlled Lipophilicity for CNS Penetration

With a LogP of 0.3743 (XLogP3 = 0.6), the target compound occupies an intermediate lipophilicity range favorable for blood-brain barrier penetration when elaborated into CNS-targeted ligands, providing a +0.39 LogP advantage over the des-methyl analog . This differential is meaningful in multiparameter optimization (MPO) scoring for CNS drug candidates, where small LogP changes influence the CNS MPO desirability score . Procurement should prioritize this compound when the target candidate profile demands lipophilicity in the 0.3–0.6 LogP window for optimal CNS exposure.

High-Temperature Synthetic Routes Benefiting from 2-Methylpiperazine Thermal Stability

For synthetic protocols involving prolonged heating above 120 °C (e.g., Buchwald–Hartwig amination, high-boiling solvent reflux), the 2-methylpiperazine subunit in the target compound provides superior thermal stability compared to the 1-methylpiperazine motif found in alternative building blocks . Freeman and Rochelle (2011) established that C-methylation (2-MPZ) retards thermal degradation relative to N-methylation (1-MPZ) at 150 °C, reducing impurity formation during high-temperature coupling reactions . Process chemists should select this building block when reaction conditions exceed 120 °C.

Conformationally Constrained Scaffold Design for Kinase or GPCR Targets

The direct N–C linkage between piperazine and piperidine rings (rotatable bonds = 1) provides a more rigid scaffold compared to the methylene-spacer isomer (rotatable bonds = 2), reducing the entropic penalty upon target binding . When designing type II kinase inhibitors or GPCR modulators that require a defined spatial orientation between the two basic nitrogen atoms, the target compound offers a more predictable conformational ensemble than the flexible methylene-bridged analog . Selection should be guided by docking studies that evaluate the fit of the rigid vs. flexible scaffold in the target binding pocket.

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